molecular formula C12H9BrClNOS B5722590 5-bromo-2-chloro-N-(2-thienylmethyl)benzamide

5-bromo-2-chloro-N-(2-thienylmethyl)benzamide

Cat. No. B5722590
M. Wt: 330.63 g/mol
InChI Key: DOWWUYRINRHPSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including elimination reactions, reduction, bromization, and interaction with other chemical entities. For example, compounds are synthesized from starting materials through processes like elimination reaction, reduction reaction, and bromization, leading to novel structures characterized by methods like 1H NMR, 13C NMR, and mass spectrometry (Bi, 2014) (Bi, 2015).

Molecular Structure Analysis

X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations help in understanding the crystal packing and molecular interactions in similar compounds. These analyses reveal that molecular sheets are primarily formed by hydrogen bonds, with stabilization through electrostatic energy contributions (Saeed et al., 2020).

Chemical Reactions and Properties

Compounds synthesized in this domain often undergo various chemical reactions leading to novel antagonists or derivatives with potential pharmacological activities. The reactions and properties of these compounds are defined by their molecular structures and the interactions between different functional groups (De-ju, 2014).

Physical Properties Analysis

The physical properties, such as crystallization, melting points, and solubility, are crucial for understanding the behavior of these compounds under different conditions. Although specific data for 5-bromo-2-chloro-N-(2-thienylmethyl)benzamide is not available, related compounds' crystal structures and physical properties can provide comparable insights (Anuradha et al., 2014).

properties

IUPAC Name

5-bromo-2-chloro-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNOS/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWUYRINRHPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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